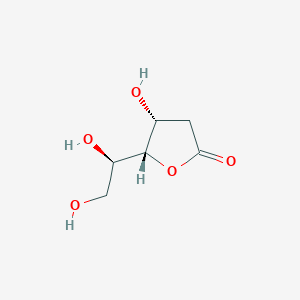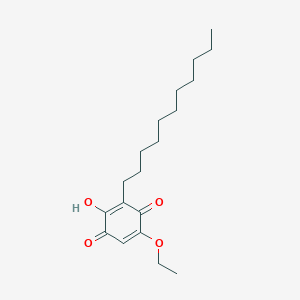
イソシリビンB
概要
説明
Isosilybin B is a flavonolignan compound isolated from the seeds of the milk thistle plant, Silybum marianum. It is one of the major constituents of silymarin, a mixture of flavonolignans known for their hepatoprotective properties. Isosilybin B has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of liver diseases and cancer .
科学的研究の応用
生化学分析
Biochemical Properties
Isosilybin B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, isosilybin B has been shown to inhibit the activity of cyclin-dependent kinases (Cdk2, Cdk4) and cell division cycle 25A (cdc25A), leading to cell cycle arrest . Additionally, it increases the levels of tumor suppressor proteins such as p21, p27, and p53, which are involved in regulating cell growth and apoptosis . Isosilybin B also interacts with androgen receptors, causing their degradation and inhibiting androgen receptor-mediated signaling pathways .
Cellular Effects
Isosilybin B exerts significant effects on various types of cells and cellular processes. In prostate cancer cells, it induces growth inhibition, G1 phase cell cycle arrest, and apoptosis . Isosilybin B decreases the levels of cyclins (D1, D3, E, and A) and cyclin-dependent kinases (Cdk2, Cdk4), while increasing the levels of p21, p27, and p53 . It also enhances the cleavage of poly (ADP-ribose) polymerase (PARP), caspase-9, and caspase-3, leading to apoptosis . Furthermore, isosilybin B inhibits the expression of survivin, a protein that inhibits apoptosis and promotes cell survival .
Molecular Mechanism
The molecular mechanism of isosilybin B involves multiple pathways and interactions. Isosilybin B binds to androgen receptors, leading to their degradation and inhibition of androgen receptor-mediated signaling . This results in decreased expression of prostate-specific antigen (PSA) and inhibition of cell growth . Isosilybin B also inhibits the activity of cyclin-dependent kinases and cdc25A, causing cell cycle arrest . Additionally, it activates tumor suppressor proteins such as p21, p27, and p53, which regulate cell growth and apoptosis . The induction of apoptosis by isosilybin B is mediated through the activation of caspase-9 and caspase-3, and the cleavage of PARP .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isosilybin B have been observed to change over time. Short-term exposure to isosilybin B results in growth inhibition, cell cycle arrest, and apoptosis in prostate cancer cells . Long-term exposure leads to sustained inhibition of cell growth and increased apoptosis .
Dosage Effects in Animal Models
The effects of isosilybin B vary with different dosages in animal models. At lower doses, isosilybin B exhibits significant anticancer activity, inhibiting tumor growth and inducing apoptosis . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances .
Metabolic Pathways
Isosilybin B is involved in various metabolic pathways, including sulfonation and glucuronidation . Sulfonation is the major metabolic route for isosilybin B, leading to the formation of isosilybin B-20-O-sulfate . Glucuronidation is another pathway, resulting in the formation of isosilybin B-glucuronide . These metabolic transformations play a crucial role in the bioavailability and therapeutic efficacy of isosilybin B .
Transport and Distribution
Isosilybin B is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and distribution . Isosilybin B is primarily localized in the liver, where it exerts its hepatoprotective effects . It is also distributed to other tissues, including the prostate, where it exerts its anticancer activity . The transport and distribution of isosilybin B are influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
Isosilybin B is localized in specific subcellular compartments, which influences its activity and function. It is primarily localized in the cytoplasm and nucleus of prostate cancer cells . In the cytoplasm, isosilybin B interacts with androgen receptors and other proteins involved in cell signaling . In the nucleus, it regulates gene expression by modulating the activity of transcription factors and other nuclear proteins .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of isosilybin B involves several steps, including the asymmetric Sharpless dihydroxylation and Mitsunobu inversion transformations. These steps are crucial for selectively synthesizing the benzodioxane ring systems of the silybin isomers . Additionally, a late-stage catalytic biomimetic cyclization of a highly functionalized chalcone is employed to form the characteristic benzopyranone ring .
Industrial Production Methods: Industrial production of isosilybin B typically involves the extraction of silymarin from the seeds of Silybum marianum using polar organic solvents such as acetone, ethanol, methanol, or ethyl acetate. The extract is then purified to isolate isosilybin B .
化学反応の分析
Types of Reactions: Isosilybin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its bioavailability and pharmacological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions include various derivatives of isosilybin B, such as sulfates, glycosides, and fatty acid conjugates .
作用機序
Isosilybin B exerts its effects through multiple molecular targets and pathways. It induces cell cycle arrest and apoptosis in cancer cells by modulating the levels of cyclins, cyclin-dependent kinases, and apoptosis regulators such as p21, p27, and p53 . Additionally, it enhances the cleavage of poly (ADP-ribose) polymerase, caspase-9, and caspase-3, leading to cell death . In liver cells, isosilybin B stabilizes cell membranes, stimulates detoxification pathways, and regenerates liver tissue .
類似化合物との比較
- Isosilybin A
- Silybin A
- Silybin B
- Silychristin
- Silydianin
特性
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQAOULAVFHKBX-WAABAYLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447055 | |
| Record name | Isosilibinin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142796-22-3 | |
| Record name | Isosilybin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142796-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isosilybin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142796223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isosilibinin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOSILYBIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15EH97604R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2S)-2-hydroxy-2-methyloctanoyl]-5-methoxy-5-propan-2-yl-1H-pyrrol-2-one](/img/structure/B1248160.png)










![1-{4-[3-Fluoro-5-(4-methoxy-tetrahydro-pyran-4-yl)-phenoxymethyl]-phenyl}-2-methyl-1H-imidazole](/img/structure/B1248179.png)

![N-[(2S,3S,4R)-4-[(N'-benzyl-N-cyanocarbamimidoyl)amino]-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-6-yl]acetamide](/img/structure/B1248183.png)
